N'-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE
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Overview
Description
N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further linked to a bromobenzohydrazide moiety. The compound’s molecular formula is C14H12BrN2O2, and it has a molecular weight of 321.16 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-bromobenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Corresponding azides, nitriles, or thiols.
Scientific Research Applications
N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s hydrazide moiety may interact with nucleophilic sites in biological molecules, leading to the formation of covalent adducts .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
- N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE
- N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of a bromine atom and a benzyloxy group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-bromo-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c22-20-9-5-4-8-19(20)21(25)24-23-14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,24,25)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKVZUPDYPKCRX-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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